molecular formula C20H23N3O3 B2939772 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 877640-45-4

1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2939772
CAS RN: 877640-45-4
M. Wt: 353.422
InChI Key: UJEAYHCJAZARDE-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as EPPU, is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound is a urea derivative that belongs to the class of pyrrolidines, which are known to exhibit diverse biological activities. EPPU has been shown to possess potent anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of novel therapeutic agents.

Mechanism of Action

The exact mechanism of action of 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and signaling pathways involved in inflammation, angiogenesis, and tumor growth. 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can prevent the invasion and metastasis of cancer cells. 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has also been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has been shown to inhibit the formation of new blood vessels, which is a critical step in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea in lab experiments is its potent anti-inflammatory and anti-tumor properties. The compound has been shown to exhibit high efficacy and selectivity in vitro and in vivo, making it a promising candidate for the development of novel therapeutic agents. However, one of the limitations of using 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea. One potential direction is the development of novel drug delivery systems that can enhance the solubility and bioavailability of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea in vivo, which can provide valuable insights into its therapeutic potential. Additionally, the identification of specific molecular targets of 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can help to optimize its efficacy and selectivity. Overall, the study of 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a multi-step process that involves the reaction of 4-methoxyphenylpyrrolidin-3-one with ethyl isocyanate in the presence of a catalyst to form the corresponding urea derivative. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The synthesis of 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has been optimized to produce large quantities of the compound for use in scientific research.

Scientific Research Applications

1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has been extensively studied for its potential use in the treatment of various diseases. The compound has been shown to possess potent anti-inflammatory properties, making it a promising candidate for the development of novel anti-inflammatory drugs. 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has also been shown to exhibit anti-tumor and anti-angiogenic activities, indicating its potential use in the treatment of cancer. Additionally, 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.

properties

IUPAC Name

1-(4-ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-3-14-4-6-15(7-5-14)21-20(25)22-16-12-19(24)23(13-16)17-8-10-18(26-2)11-9-17/h4-11,16H,3,12-13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEAYHCJAZARDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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